molecular formula C11H12BrNO2 B8162459 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone

Cat. No.: B8162459
M. Wt: 270.12 g/mol
InChI Key: JHURSZWTGGOEMS-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound features a bromophenoxy group attached to an azetidine ring, which is further connected to an ethanone moiety. The presence of the bromine atom and the azetidine ring makes this compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with the azetidine ring.

    Formation of the Ethanone Moiety:

Industrial production methods for this compound would involve scaling up these reactions while ensuring optimal yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone can be compared with other similar compounds such as:

    1-(3-(4-Chlorophenoxy)azetidin-1-yl)ethanone: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(3-(4-Fluorophenoxy)azetidin-1-yl)ethanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    1-(3-(4-Methylphenoxy)azetidin-1-yl)ethanone: The methyl group can affect the compound’s hydrophobicity and overall reactivity.

Properties

IUPAC Name

1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHURSZWTGGOEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(4-bromophenoxy)azetidine (207 mg, 0.91 mmol) in CH2Cl2 (10 mL) was added triethylamine (276 mg, 2.73 mmol) and acetic anhydride (186 mg, 1.82 mmol). The mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo to give a yellow oil. The crude product was diluted with ethyl acetate (20 mL), washed with 1N HCl and saturated NaHCO3, dried over sodium sulfate, and concentrated in vacuo to give 1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone (245 mg, 100%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.40 (d, 2H), 6.61 (d, 2H), 4.89 (m, 1H), 4.49 (m, 1H), 4.37 (m, 1H), 4.17 (m, 1H), 4.03 (m, 1H), 1.90 (s, 3H).
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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